molecular formula C9H13N5O3 B14346839 4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol CAS No. 98411-74-6

4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol

Katalognummer: B14346839
CAS-Nummer: 98411-74-6
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: QKCTULZIZBZRBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol is a chemical compound that belongs to the purine family This compound is characterized by a purine ring attached to a butane chain with three hydroxyl groups

Vorbereitungsmethoden

The synthesis of 4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol typically involves multi-step chemical reactions. One common method involves the reaction of adenine with a butane derivative under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Analyse Chemischer Reaktionen

4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and DNA synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

4-(6-Amino-9H-purin-9-yl)butane-1,2,3-triol can be compared with other similar compounds such as:

    2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: This compound has a similar purine structure but different functional groups.

    (2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid: This compound also contains a purine ring but has an additional amino acid moiety.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

98411-74-6

Molekularformel

C9H13N5O3

Molekulargewicht

239.23 g/mol

IUPAC-Name

4-(6-aminopurin-9-yl)butane-1,2,3-triol

InChI

InChI=1S/C9H13N5O3/c10-8-7-9(12-3-11-8)14(4-13-7)1-5(16)6(17)2-15/h3-6,15-17H,1-2H2,(H2,10,11,12)

InChI-Schlüssel

QKCTULZIZBZRBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(C(CO)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.